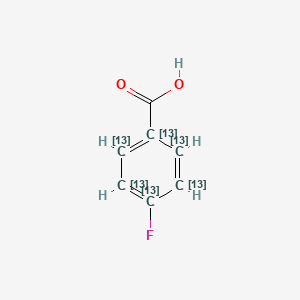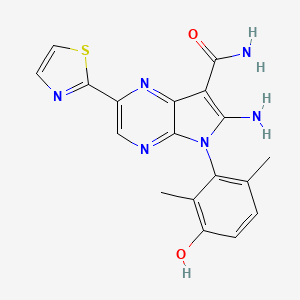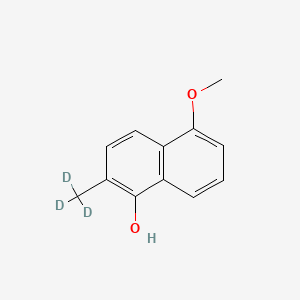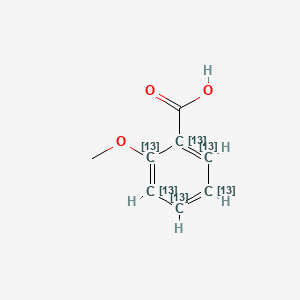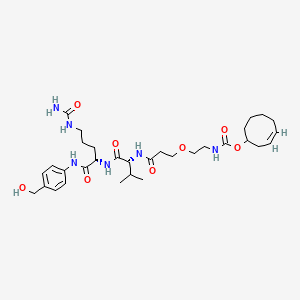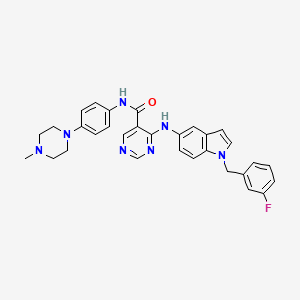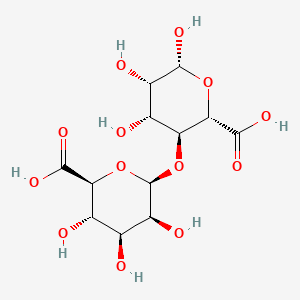
D-Dimannuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Dimannuronic acid is a naturally occurring compound derived from the alginate extract of brown algae. It is a type of polysaccharide that can be used to synthesize sulfated polymannuronate-derived oligosaccharides
準備方法
Synthetic Routes and Reaction Conditions: D-Dimannuronic acid can be synthesized through the extraction of alginate from brown algae. The extraction process involves the following steps:
Harvesting and Drying: Brown algae are harvested and dried to remove moisture.
Extraction: The dried algae are treated with an alkaline solution, typically sodium carbonate, to extract the alginate.
Purification: The extracted alginate is purified through filtration and precipitation methods to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and precipitation techniques ensures high purity and yield of the compound .
化学反応の分析
Types of Reactions: D-Dimannuronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other sugar acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .
科学的研究の応用
D-Dimannuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various oligosaccharides and polysaccharides.
Biology: It plays a role in studying cell wall remodeling in bacteria and other microorganisms.
作用機序
The mechanism of action of D-Dimannuronic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits matrix metalloproteinase-2 activity and reduces inflammatory cytokine levels, such as interleukin-6.
Immunosuppressive Effects: It decreases antibody production and induces apoptosis in immune cells.
Antioxidant Properties: It exhibits antioxidant activity, protecting cells from oxidative stress.
類似化合物との比較
D-Dimannuronic acid can be compared with other similar compounds, such as:
- D-Tetramannuronic acid
- D-Pentamannuronic acid
- D-Trimannuronic acid
- D-Hexamannuronic acid
- D-Heptamannuronic acid
- D-Octamannuronic acid
- D-Nonamannuronic acid
Uniqueness: this compound is unique due to its specific structure and the ability to form sulfated polymannuronate-derived oligosaccharides, which have distinct biological and chemical properties .
特性
分子式 |
C12H18O13 |
|---|---|
分子量 |
370.26 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+/m0/s1 |
InChIキー |
IGSYEZFZPOZFNC-DMAJVUHCSA-N |
異性体SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O |
正規SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
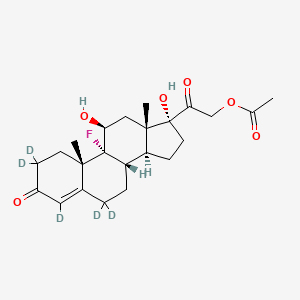
![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)

